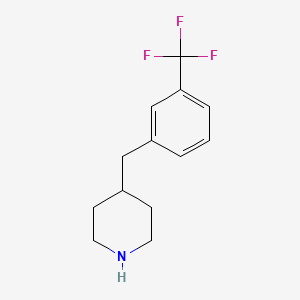

4-(3-Trifluoromethyl-benzyl)-piperidine

CAS No.: 37581-28-5

Cat. No.: VC3933998

Molecular Formula: C13H16F3N

Molecular Weight: 243.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37581-28-5 |

|---|---|

| Molecular Formula | C13H16F3N |

| Molecular Weight | 243.27 g/mol |

| IUPAC Name | 4-[[3-(trifluoromethyl)phenyl]methyl]piperidine |

| Standard InChI | InChI=1S/C13H16F3N/c14-13(15,16)12-3-1-2-11(9-12)8-10-4-6-17-7-5-10/h1-3,9-10,17H,4-8H2 |

| Standard InChI Key | PZWXUYUFCRMWPP-UHFFFAOYSA-N |

| SMILES | C1CNCCC1CC2=CC(=CC=C2)C(F)(F)F |

| Canonical SMILES | C1CNCCC1CC2=CC(=CC=C2)C(F)(F)F |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The IUPAC name of this compound is 4-[[3-(trifluoromethyl)phenyl]methyl]piperidine, with the molecular formula C₁₃H₁₆F₃N and a molecular weight of 243.27 g/mol. The piperidine ring adopts a chair conformation, while the trifluoromethylbenzyl moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Key Spectral Data

-

¹H NMR (CDCl₃, 400 MHz): Peaks at δ 7.4–7.6 (aromatic protons), 3.5–3.7 (piperidine CH₂), and 2.4–2.6 (N-CH₂) .

-

¹³C NMR: Signals for the trifluoromethyl carbon appear near δ 125–130 (q, J = 270 Hz) .

Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 280–285°C (estimated) |

| LogP (Partition Coefficient) | 3.2 ± 0.3 |

| Solubility | Insoluble in water; soluble in THF, DCM |

The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, a critical factor in drug design.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a nucleophilic substitution between 3-(trifluoromethyl)benzyl chloride and piperidine under basic conditions (e.g., K₂CO₃ or NaH). A representative reaction scheme is:

Industrial-Scale Considerations

-

Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems .

-

Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and solubility profiles .

Methodological Innovations from Related Compounds

A patent detailing the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine (CN102659620A) offers insights into optimizing trifluoromethylated intermediates :

-

Low-Temperature Lithiation: Using n-BuLi and 2,2,6,6-tetramethylpiperidine (DMP) at -10°C ensures controlled formylation of aromatic substrates .

-

Catalytic Hydrogenation: Pd/C under 50 psi H₂ in methanol efficiently reduces intermediates like benzylhydrazones to amines .

Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ or CrO₃ yields 4-(3-trifluoromethylbenzoyl)piperidine, a ketone derivative.

-

Reduction: LiAlH₄ reduces the benzyl group to a CH₂OH moiety, though steric hindrance from the -CF₃ group slows reaction kinetics.

Substitution Reactions

The -CF₃ group directs electrophilic substitution to the para position of the benzyl ring. For example:

Biological and Pharmacological Applications

Central Nervous System (CNS) Modulation

Piperidine derivatives are explored for antidepressant and analgesic activities due to their ability to cross the blood-brain barrier. The -CF₃ group in this compound may enhance binding to serotonin reuptake transporters or opioid receptors, though specific studies are pending.

Comparative Analysis with Analogues

| Compound | Key Differentiator |

|---|---|

| 4-(4-Trifluoromethyl-benzyl)-piperidine | -CF₃ at para position; altered receptor affinity |

| 4-(3-Trifluoromethyl-phenethyl)-piperidine | Extended alkyl chain; increased logP |

The meta-substituted -CF₃ group in 4-(3-Trifluoromethyl-benzyl)-piperidine balances steric effects and electronic withdrawal, optimizing interactions with flat aromatic binding pockets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume